molecular formula C5H11NO2S B1526246 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione CAS No. 848243-66-3

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

Cat. No. B1526246
M. Wt: 149.21 g/mol
InChI Key: KEVGTNCSNMGZGG-UHFFFAOYSA-N
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Description

The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-1lambda6-thiolane-1,1-dione” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .

Scientific Research Applications

Thiol-Chromene Click Chemistry for Bioimaging

One application involves the use of a coumarin-chromene derivative for thiol chemosensing in water. This derivative acts as a probe for the detection of thiols such as cysteine, homocysteine, and glutathione, without reacting to amino acids that do not contain thiols. This capability highlights its potential for designing regenerative chemodosimeters for detecting metals like Cu(2+), Hg(2+), and Cd(2+) in water. Furthermore, this derivative has been proven to detect thiols in living cells (HepG2 cells) through fluorescence enhancement, demonstrating its utility in bioimaging and the direct determination of biorelevant thiols in complex matrices like human plasma (Yang et al., 2013).

Thiol-ene Modification of Polymers

Another application is the thiol-ene modification of 1,2-polybutadiene using UV light or sunlight. This modification technique can be carried out under milder conditions, such as low or ambient temperature, and is particularly desirable for the synthesis of biohybrid samples containing sensitive functional groups like amino acids, sugars, or cholesteryl entities. This methodology points to the versatility of thiol-ene chemistry in creating functional materials under environmentally benign conditions (Brummelhuis, Diehl, & Schlaad, 2008).

Synthesis of Biodegradable Polyesteramides

Additionally, the synthesis of biodegradable polyesteramides with pendant functional groups showcases the use of morpholine-2,5-dione derivatives. These derivatives, when copolymerized with e-caprolactone or DL-lactide, lead to the formation of polyesteramides with protected functional groups, which can be further modified to introduce bioactive functionalities. This approach provides a pathway to creating polymers with specific properties for biomedical applications (Veld, Dijkstra, & Feijen, 1992).

properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVGTNCSNMGZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
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2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
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2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 4
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 5
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
Reactant of Route 6
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

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